![molecular formula C22H28N2O2 B586204 Dihydrovinpocetine, (+)-(14beta)- CAS No. 57517-54-1](/img/structure/B586204.png)
Dihydrovinpocetine, (+)-(14beta)-
Overview
Description
“Dihydrovinpocetine, (+)-(14beta)-” is a chemical compound with the molecular formula C22H28N2O2 and a molecular weight of 352.47 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of “Dihydrovinpocetine, (+)-(14beta)-” involves a reaction with hydrogen and Rh on carbon in methanol at 25 degrees Celsius under 4500.4 Torr . The yield of the reaction was not provided .
Physical And Chemical Properties Analysis
“Dihydrovinpocetine, (+)-(14beta)-” has a molecular formula of C22H28N2O2 and a molecular weight of 352.47 . Further details about its physical and chemical properties were not found in the search results.
Scientific Research Applications
Neuroscience
Dihydrovinpocetine has shown potential in enhancing brain-targeted drug delivery systems. Its ability to regulate cerebral blood flow can improve the precision of drug targeting to the brain, which is crucial for treating central nervous system disorders .
Cardiology
In the realm of cardiology, Dihydrovinpocetine’s derivatives may play a role in cardiovascular pharmacotherapy. Research suggests that these compounds could be beneficial in managing conditions like dyslipidemia, diabetes, coronary artery disease, and heart failure .
Oncology
The compound’s derivatives are being explored for their applications in oncology, particularly in the glycosylation of immune checkpoints. This process is significant in the immune system’s recognition of tumors and could be a potential therapeutic approach .
Geriatrics
Dihydrovinpocetine might be used to address drug-related problems in geriatric patients. Its pharmacokinetic properties could be tailored to meet the unique needs of elderly patients, who often face polypharmacy and comorbidity challenges .
Pharmacokinetics
Understanding the pharmacokinetics of Dihydrovinpocetine is essential for optimizing drug treatment in psychiatry. Its influence on drug metabolism enzymes like CYP2D6 and CYP2C19 can guide the dosing and selection of psychiatric medications .
Regenerative Medicine
In regenerative medicine, Dihydrovinpocetine could be incorporated into hydrogels to enhance their properties. These hydrogels serve as scaffolds that mimic the extracellular matrix, crucial for tissue engineering applications .
Safety and Hazards
In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the victim is not breathing, artificial respiration should be given and a doctor should be consulted immediately . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . Eye contact should be treated by rinsing with pure water for at least 15 minutes . In case of ingestion, the mouth should be rinsed with water, vomiting should not be induced, and a doctor or Poison Control Center should be called immediately .
Mechanism of Action
Target of Action
Dihydrovinpocetine is a synthetic derivative of the vinca alkaloid Its parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease .
Mode of Action
The mechanism of action of vinpocetine, from which dihydrovinpocetine is derived, involves three potential effects: blockage of sodium channels, reduction of cellular calcium influx, and antioxidant activity
Biochemical Pathways
It’s known that changes at the metabolome level can precede the onset of disease symptoms, which renders metabolomics an essential diagnostic and prognostic tool crucial for investigating the mode of action of chemical compounds .
Pharmacokinetics
Online tools such as admetlab 20 and the ADME calculator can be used to predict these properties for new compounds. These tools use machine learning algorithms trained on large datasets of known drug properties to make their predictions.
Result of Action
The parent compound, vinpocetine, has been investigated for the treatment of neurological symptoms of cerebrovascular disease
Action Environment
Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as diet, physical activity, exposure to noise or fine dust, sleep patterns, smoking, stress, depression, and socioeconomic status can all impact how a drug is metabolized and its overall effectiveness . .
properties
IUPAC Name |
ethyl (15S,17S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,18,20H,3-4,7,10-14H2,1-2H3/t18-,20+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAQRLRRCXIJFW-DWLFOUALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@@H](C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydrovinpocetine, (+)-(14beta)- | |
CAS RN |
57517-54-1 | |
Record name | Dihydrovinpocetine, (+)-(14beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057517541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIHYDROVINPOCETINE, (+)-(14.BETA.)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W147V01G6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of using (−)-dihydrovinpocetine as a chiral auxiliary in enantioselective hydrogenations?
A1: Chiral auxiliaries are crucial for enantioselective synthesis, allowing the creation of specific enantiomers of chiral molecules. (−)-Dihydrovinpocetine, a compound derived from the alkaloid vinpocetine, has shown promise as a novel chiral auxiliary in enantioselective hydrogenations. The research demonstrates its application in the hydrogenation of isophorone [] and ethyl pyruvate [], showcasing its potential to induce chirality in the products.
Q2: Can you provide details on the reactions where (−)-dihydrovinpocetine was used as a chiral auxiliary?
A2: The provided research highlights two key reactions:
- Hydrogenation of isophorone: The first study [] explored the effectiveness of (−)-dihydrovinpocetine in controlling the stereochemistry during the hydrogenation of isophorone. While specific results aren't detailed in the abstract, the research aimed to assess the enantiomeric excess achieved using this novel auxiliary.
- Hydrogenation of ethyl pyruvate: The second study [] focused on using (−)-dihydrovinpocetine in the hydrogenation of ethyl pyruvate, another prochiral substrate. Again, the abstract doesn't mention specific results, but the study aimed to evaluate the impact of the chiral auxiliary on the enantioselectivity of the reaction.
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